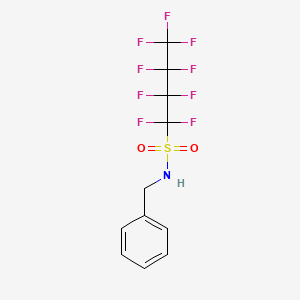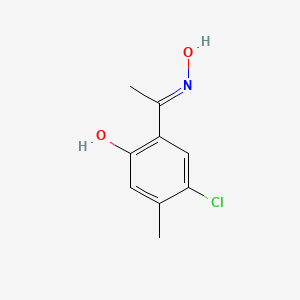
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a hydroxyl group, and a methyl group The oxime functional group is attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxy-4-methylacetophenone.
Oxime Formation: The ketone group of the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution at a temperature of around 60-70°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Products may include 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Products may include 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanamine.
Substitution: Products may include 1-(5-methoxy-2-hydroxy-4-methylphenyl)ethanone.
Scientific Research Applications
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and hydroxyl groups may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Lacks the methyl and oxime groups.
2-Acetyl-4-chlorophenol: Similar structure but without the oxime group.
5-Chloro-2-hydroxy-4-methylbenzoic acid: An oxidation product of the compound.
Uniqueness
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine, hydroxyl, and methyl groups on the phenyl ring further enhances its versatility and applicability in various fields.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-chloro-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-9(12)7(4-8(5)10)6(2)11-13/h3-4,12-13H,1-2H3/b11-6+ |
InChI Key |
VUOCMVOURMNIFD-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)/C(=N/O)/C)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=NO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


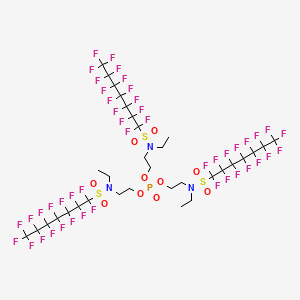
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)

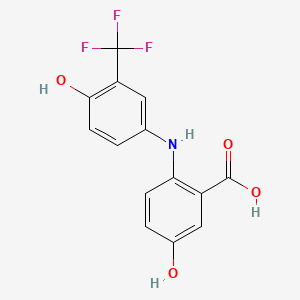

![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
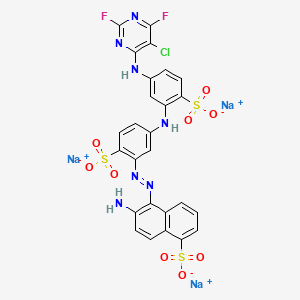
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
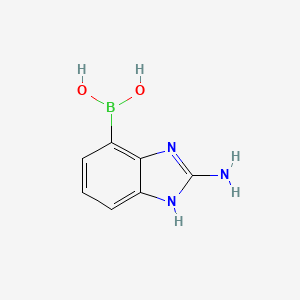

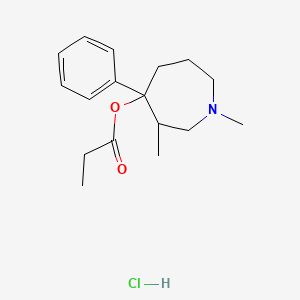
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
